molecular formula C18H20N4O B2526726 N-(cyanomethyl)-N-ethyl-2-(pyrrolidin-1-yl)quinoline-3-carboxamide CAS No. 1808787-26-9

N-(cyanomethyl)-N-ethyl-2-(pyrrolidin-1-yl)quinoline-3-carboxamide

カタログ番号 B2526726
CAS番号: 1808787-26-9
分子量: 308.385
InChIキー: XXLKCODRDAHDGJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(cyanomethyl)-N-ethyl-2-(pyrrolidin-1-yl)quinoline-3-carboxamide, also known as CEP-28122, is a small molecule inhibitor of the receptor tyrosine kinase, c-Met. This molecule has shown promising results in preclinical studies for the treatment of various types of cancer, including lung, breast, and liver cancer.

作用機序

N-(cyanomethyl)-N-ethyl-2-(pyrrolidin-1-yl)quinoline-3-carboxamide works by inhibiting the activity of the c-Met receptor tyrosine kinase. This receptor is overexpressed in many types of cancer cells and plays a key role in cancer cell proliferation, survival, and metastasis. By inhibiting the activity of c-Met, N-(cyanomethyl)-N-ethyl-2-(pyrrolidin-1-yl)quinoline-3-carboxamide can block these processes and induce cancer cell death.
Biochemical and physiological effects:
N-(cyanomethyl)-N-ethyl-2-(pyrrolidin-1-yl)quinoline-3-carboxamide has been shown to have a number of biochemical and physiological effects in preclinical studies. It can inhibit cancer cell proliferation, induce cancer cell death, and block cancer cell migration and invasion. In addition, N-(cyanomethyl)-N-ethyl-2-(pyrrolidin-1-yl)quinoline-3-carboxamide has been shown to enhance the immune response to cancer cells and increase the sensitivity of cancer cells to other cancer treatments.

実験室実験の利点と制限

One of the main advantages of N-(cyanomethyl)-N-ethyl-2-(pyrrolidin-1-yl)quinoline-3-carboxamide for lab experiments is its specificity for c-Met. This allows researchers to study the role of c-Met in cancer cell biology and develop new cancer treatments that target this receptor. However, one of the limitations of N-(cyanomethyl)-N-ethyl-2-(pyrrolidin-1-yl)quinoline-3-carboxamide is its relatively low potency compared to other c-Met inhibitors. This can make it more difficult to achieve the desired biological effects in lab experiments.

将来の方向性

There are several future directions for the study of N-(cyanomethyl)-N-ethyl-2-(pyrrolidin-1-yl)quinoline-3-carboxamide. One area of research is the development of more potent c-Met inhibitors that can achieve greater biological effects in cancer cells. Another area of research is the identification of biomarkers that can predict which patients will respond best to N-(cyanomethyl)-N-ethyl-2-(pyrrolidin-1-yl)quinoline-3-carboxamide treatment. Finally, there is a need for clinical trials to evaluate the safety and efficacy of N-(cyanomethyl)-N-ethyl-2-(pyrrolidin-1-yl)quinoline-3-carboxamide in humans.

合成法

N-(cyanomethyl)-N-ethyl-2-(pyrrolidin-1-yl)quinoline-3-carboxamide can be synthesized using a multi-step process that involves the reaction of various organic compounds. The first step involves the reaction of 2-chloroquinoline-3-carboxylic acid with ethylamine to form 2-ethylaminoquinoline-3-carboxylic acid. This compound is then reacted with pyrrolidine to form 2-ethylamino-3-(pyrrolidin-1-yl)quinoline. The final step involves the reaction of this compound with cyanomethyl chloride to form N-(cyanomethyl)-N-ethyl-2-(pyrrolidin-1-yl)quinoline-3-carboxamide.

科学的研究の応用

N-(cyanomethyl)-N-ethyl-2-(pyrrolidin-1-yl)quinoline-3-carboxamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth and metastasis of various types of cancer cells, including lung, breast, and liver cancer cells. In addition, N-(cyanomethyl)-N-ethyl-2-(pyrrolidin-1-yl)quinoline-3-carboxamide has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.

特性

IUPAC Name

N-(cyanomethyl)-N-ethyl-2-pyrrolidin-1-ylquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O/c1-2-21(12-9-19)18(23)15-13-14-7-3-4-8-16(14)20-17(15)22-10-5-6-11-22/h3-4,7-8,13H,2,5-6,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXLKCODRDAHDGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC#N)C(=O)C1=CC2=CC=CC=C2N=C1N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。